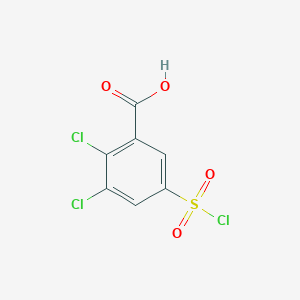

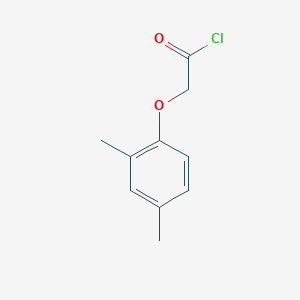

![molecular formula C13H19ClN2O2S B1321950 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride CAS No. 159634-86-3](/img/structure/B1321950.png)

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride

Descripción general

Descripción

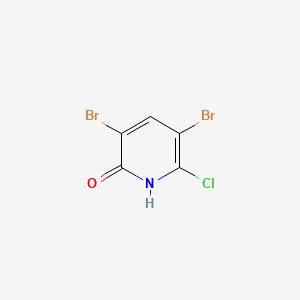

1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is an organic compound that is mainly used as an intermediate of MK-677 . MK-677 has beneficial effects on muscle growth and recovery, fat loss, bone health, and tendon growth .

Molecular Structure Analysis

The molecular formula of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is C13H18N2O2S . The InChI representation is InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15.Aplicaciones Científicas De Investigación

Anticancer Potential : A study by Li et al. (2013) identified a compound related to "1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride", specifically 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. It showed significant tumor growth inhibition in human gastric carcinoma xenograft models, indicating potential anticancer properties (Li et al., 2013).

Antidepressant Activity : A derivative of "1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride" was investigated for its potential antidepressant activity. Ong et al. (1983) synthesized a series of 1-arylspiro[indoline-3,4'-piperidine]s and found marked activity in potentiating serotonin effects, suggesting a profile atypical of tricyclic antidepressants (Ong et al., 1983).

Synthesis Techniques : Research by Liang et al. (2020) developed a synthetic strategy to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives. The study highlights the significance of spiro[indoline-3,4'-piperidine] as a structural scaffold in various polycyclic indole alkaloids with diverse bioactivities (Liang et al., 2020).

Green Chemistry Approaches : The one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives using ultrasound irradiation, as described by Zou et al. (2012), illustrates an efficient and environmentally friendly method for synthesizing derivatives of spiro[indoline-3,4'-piperidine] (Zou et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

1-methylsulfonylspiro[2H-indole-3,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S.ClH/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15;/h2-5,14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSILBPZKQNIXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride | |

CAS RN |

159634-86-3 | |

| Record name | Spiro[3H-indole-3,4′-piperidine], 1,2-dihydro-1-(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

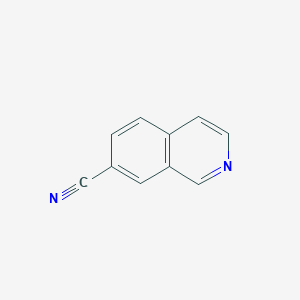

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

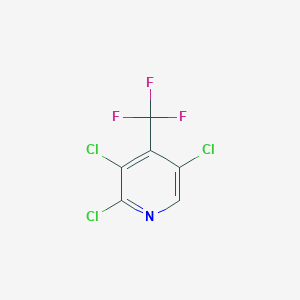

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)